molecular formula C15H21N3O2S B3002724 4-[(Pyridin-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415634-09-0

4-[(Pyridin-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B3002724
CAS No.: 2415634-09-0
M. Wt: 307.41
InChI Key: AXKZYYXZNOPFKP-UHFFFAOYSA-N
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Description

4-[(Pyridin-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both morpholine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the pyridine moiety. The thiomorpholine-4-carbonyl group is then incorporated through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(Pyridin-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[(Pyridin-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Pyridin-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its combination of morpholine and pyridine moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

[4-(pyridin-4-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c19-15(18-6-9-21-10-7-18)14-12-17(5-8-20-14)11-13-1-3-16-4-2-13/h1-4,14H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKZYYXZNOPFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=NC=C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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